

# 5-Benzyloxytryptamine chemical structure and properties

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## Compound of Interest

Compound Name: 5-Benzyloxytryptamine

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An In-depth Technical Guide to **5-Benzyloxytryptamine**: Chemical Structure, Properties, and Experimental Protocols

## Introduction

**5-Benzyloxytryptamine** (5-BT) is a derivative of tryptamine, a monoamine alkaloid. It is a significant compound in neuropharmacology and medicinal chemistry due to its interaction with serotonin receptors.[1] As a research chemical, it serves as a valuable tool for studying the serotonergic system, which is implicated in mood, anxiety, and other neurological processes.[2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological activity, and detailed experimental protocols for its synthesis and analysis.

## Chemical Structure and Properties

**5-Benzyloxytryptamine** is characterized by a tryptamine core with a benzyl ether group attached at the 5-position of the indole ring.[1] Its chemical identifiers and properties are summarized below.

Table 1: Chemical and Physical Properties of **5-Benzyloxytryptamine**

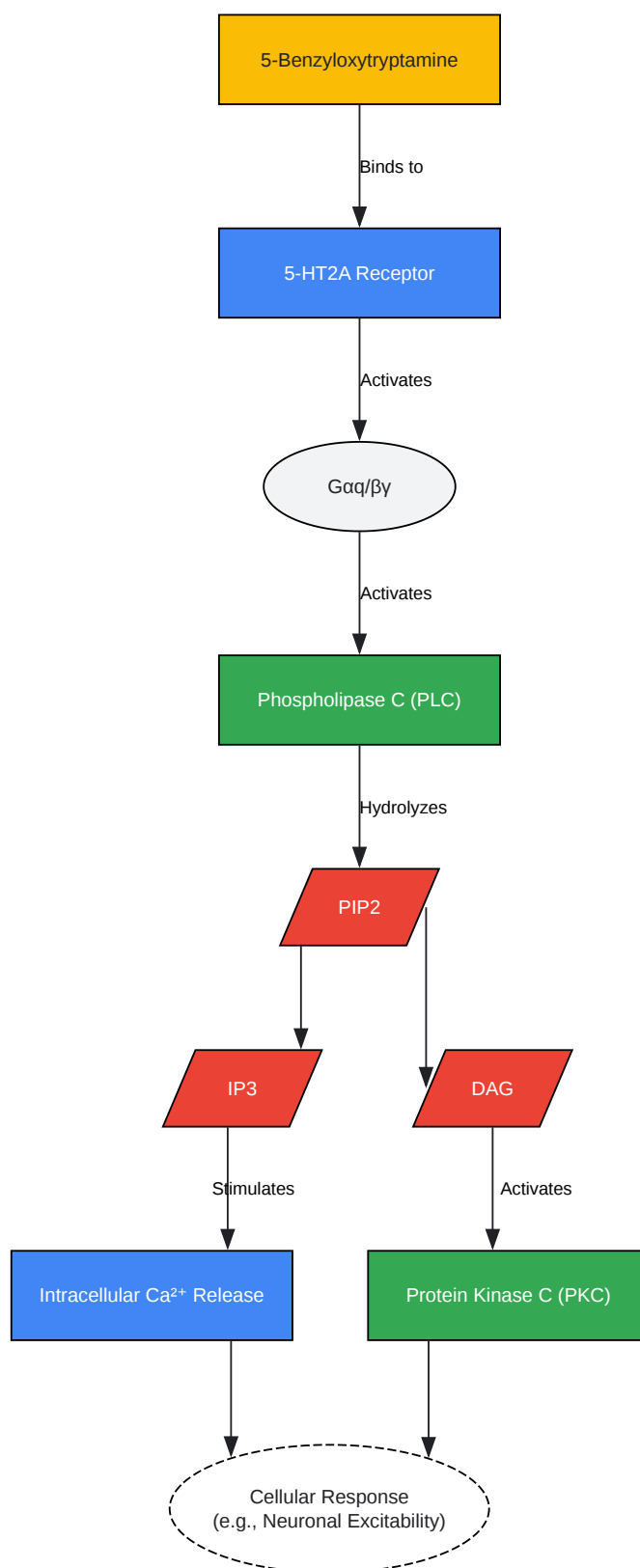
Property	Value	Reference(s)
IUPAC Name	2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine	[3][4]
Synonyms	2-(5-Benzyloxy-1H-indol-3-yl)ethanamine, 3-(2-Aminoethyl)-5-benzyloxyindole, 5-BT	[1][4]
Molecular Formula	C <sub>17</sub> H <sub>18</sub> N <sub>2</sub> O	[1][3][5]
Molecular Weight	266.34 g/mol	[1][3][6]
CAS Number	20776-45-8	[1][3]
Appearance	Off-white to brown powder	[1]
Melting Point	248-250°C; 260-263°C (hydrochloride salt)	[4][7]
Boiling Point	480.5±35.0°C (Predicted)	[4]
Solubility	7.8 µg/mL (at pH 7.4)	[4]
SMILES	<chem>NCCCC1=CNC2=CC=C(OCC3=CC=CC=C3)C=C21</chem>	[3]
InChI	InChI=1S/C17H18N2O/c18-9-8-14-11-19-17-7-6-15(10-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10-11,19H,8-9,12,18H2	[3][4]
InChIKey	WKPDXBXNJWWWGQ-UHFFFAOYSA-N	[3]

## Pharmacology and Signaling Pathways

**5-Benzyloxytryptamine** is a versatile ligand, acting as an agonist at the 5-HT<sub>1D</sub>, 5-HT<sub>2</sub>, and 5-HT<sub>6</sub> serotonin receptors.[3] It is considered a relatively selective partial agonist at 5-HT<sub>1D</sub> receptors.[8] Additionally, it functions as an antagonist of the TRPM8 ion channel.[3][9] Its

activity at serotonin receptors makes it a subject of interest for developing therapies for mood and anxiety disorders.[1][2]

The 5-HT<sub>2</sub> family of receptors, particularly 5-HT<sub>2a</sub>, are G-protein coupled receptors (GPCRs) that couple to Gαq. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> triggers the release of intracellular calcium (Ca<sup>2+</sup>), while DAG activates protein kinase C (PKC).



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Caption: 5-HT<sub>2a</sub> receptor Gαq signaling pathway activated by **5-Benzyloxytryptamine**.

## Experimental Protocols

### Synthesis of 5-Benzyloxytryptamine

A common synthetic route to **5-Benzyloxytryptamine** involves the reaction of 5-benzyloxy-3-indole-glyoxylyl chloride with an amine, followed by reduction.[\[10\]](#)

Methodology:

- **Amide Formation:** 5-Benzyloxy-3-indole-glyoxylyl chloride is reacted with benzylamine. This reaction forms an amide intermediate, N-Benzyl-5-benzyloxy-3-indolyglyoxylamide.
- **Reduction:** The resulting amide is then reduced using a strong reducing agent, such as lithium aluminum hydride (LiAlH<sub>4</sub>). This step reduces both the amide and the ketone functionalities to yield N-Benzyl-**5-benzyloxytryptamine**.[\[10\]](#)
- **Debenzylation (if targeting the primary amine):** To obtain the primary amine **5-Benzyloxytryptamine**, a final debenzylation step is required. This is typically achieved through catalytic hydrogenation using a platinum or palladium catalyst.[\[10\]](#)

### Analytical Characterization: HPLC Method

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and quantifying **5-Benzyloxytryptamine**.

Methodology:

- **Instrumentation:** An HPLC system equipped with a C18 column (e.g., 150 mm × 4.6 mm, 5.0 μm), a UV-Vis or Diode Array Detector (DAD), and an autosampler.[\[11\]](#)
- **Mobile Phase:** A common mobile phase for tryptamine derivatives consists of a gradient mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 4.0) and an organic solvent like acetonitrile.[\[11\]](#)
- **Chromatographic Conditions:**
  - Flow Rate: 1.0 mL/min.

- Detection Wavelength: Tryptamine derivatives typically show strong absorbance around 280-310 nm. The optimal wavelength for **5-Benzyloxytryptamine** should be determined experimentally (e.g., scanning from 200-400 nm).
- Injection Volume: 10-20  $\mu$ L.
- Sample Preparation: A stock solution of **5-Benzyloxytryptamine** is prepared in a suitable solvent (e.g., methanol or mobile phase). Working standards and samples are prepared by diluting the stock solution.
- Analysis: The prepared standard and sample solutions are injected into the HPLC system. The retention time of the peak in the sample chromatogram is compared with that of the standard for identification. The peak area is used for quantification against a calibration curve generated from the standards.<sup>[11]</sup>

## Biological Assay: Radioligand Binding Assay Workflow

To determine the binding affinity ( $K_i$ ) of **5-Benzyloxytryptamine** for a specific serotonin receptor, a competitive radioligand binding assay is performed.



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Caption: Workflow for a competitive radioligand binding assay.

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